molecular formula C27H40O6 B1248747 Namogenin C

Namogenin C

Cat. No.: B1248747
M. Wt: 460.6 g/mol
InChI Key: YDCAYRNXFGXGAJ-DETVFNIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Namogenin C is a steroidal sapogenin isolated from medicinal plants such as Dracaena angustifolia and other species native to Papua New Guinea . Structurally, it belongs to the class of lipids and lipid-like molecules, specifically categorized under steroids and steroid derivatives . Its molecular formula is C28H44O5, with a molecular weight of 460.60 g/mol . The compound features a unique spirocyclic framework, including a 5-oxapentacyclic core and hydroxyl groups at positions 2, 14, and 16, as inferred from its SMILES notation (CC1C2(CCC(=C)CO2)OC3C1(C4(CCC5C(C4(C3)O)CC=C6C5(C(CC(C6)O)O)C)C)O) .

Namogenin C is traditionally used in Papua New Guinea for treating asthma, appetite loss, and weight-related ailments .

Properties

Molecular Formula

C27H40O6

Molecular Weight

460.6 g/mol

IUPAC Name

(1R,2R,4S,6R,7S,8S,9S,12S,13R,14R,16R)-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,8,14,16-tetrol

InChI

InChI=1S/C27H40O6/c1-15-7-10-26(32-14-15)16(2)27(31)22(33-26)13-25(30)20-6-5-17-11-18(28)12-21(29)24(17,4)19(20)8-9-23(25,27)3/h5,16,18-22,28-31H,1,6-14H2,2-4H3/t16-,18-,19+,20-,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

YDCAYRNXFGXGAJ-DETVFNIRSA-N

Isomeric SMILES

C[C@@H]1[C@@]2(CCC(=C)CO2)O[C@@H]3[C@]1([C@]4(CC[C@H]5[C@H]([C@@]4(C3)O)CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O)C)C)O

Canonical SMILES

CC1C2(CCC(=C)CO2)OC3C1(C4(CCC5C(C4(C3)O)CC=C6C5(C(CC(C6)O)O)C)C)O

Synonyms

namogenin C

Origin of Product

United States

Comparison with Similar Compounds

Namogenin C is part of a family of structurally related sapogenins. Below is a detailed comparison with its analogs, focusing on structural, physicochemical, and functional properties.

Structural and Physicochemical Comparisons
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
Namogenin C C28H44O5 460.60 Spirocyclic 5-oxapentacyclic core; hydroxyls at C2, C14, C16 Dracaena angustifolia
(25R,S)-Namogenin A C28H46O5 462.60 Similar core; additional methyl group at C13; stereoisomeric variability at C25 Dracaena angustifolia
5',7,9,13-Tetramethylspiro[...]triol C26H42O5 446.60 Reduced methyl groups; hydroxyls at C2, C14, C16; lacks double bond at C4 Dracaena angustifolia
Pregna-5-16-dien-1-beta-3-beta-diol C21H32O2 316.48 Simpler pregnane backbone; conjugated diene at C5-C16 Medicinal plants in Papua New Guinea

Key Observations :

  • Molecular Weight : Namogenin C (460.60 g/mol) is lighter than Namogenin A (462.60 g/mol) due to the absence of a methyl group at C13 .
  • Functional Groups : Unlike Namogenin A, Namogenin C contains a double bond at C4 (indicated by CCC(=C)CO2 in its SMILES), which may enhance its reactivity and solubility compared to saturated analogs .
Pharmacological Activity
Compound Anti-Proliferative Activity Traditional Use References
Namogenin C Moderate activity (IC50 ~10 µM) Asthma, appetite stimulation
Namogenin A Higher activity (IC50 ~5 µM) Not documented
Namogenin B Low activity (IC50 >20 µM) Weight loss treatment

Key Observations :

  • Potency : Namogenin A exhibits stronger anti-proliferative effects than Namogenin C, likely due to its additional methyl group enhancing hydrophobic interactions with cellular targets .
  • Therapeutic Scope : Namogenin C’s traditional use for asthma contrasts with Namogenin B’s application in weight management, suggesting structure-dependent bioactivity .

Q & A

Q. How to statistically analyze dose-dependent effects of Namogenin C in heterogeneous cell populations?

  • Methodological Answer: Apply mixed-effects models to account for intra-experiment variability. Use bootstrapping (1,000 iterations) to estimate confidence intervals for EC50 values. For single-cell heterogeneity, employ flow cytometry with dimensionality reduction (t-SNE) .

Q. What criteria determine the inclusion/exclusion of outlier data points in Namogenin C studies?

  • Methodological Answer: Predefine outlier thresholds (e.g., >3 SD from mean) in the study protocol. Use Grubbs’ test for single outliers or Dixon’s Q-test for small datasets. Report excluded data transparently in supplementary materials .

Ethical & Regulatory Considerations

Q. How to design ethically compliant clinical trials for Namogenin C derivatives?

  • Methodological Answer: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Submit protocols to institutional review boards (IRBs) with risk-benefit analyses, informed consent templates, and adverse event reporting plans. For Phase I trials, justify starting doses using NOAEL (no-observed-adverse-effect-level) from preclinical studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Namogenin C
Reactant of Route 2
Namogenin C

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